Progestoral
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Progesterone can be synthesized from plant sterols such as diosgenin, which is extracted from the Mexican yam. The synthetic route involves several steps, including oxidation, reduction, and isomerization reactions. The key steps include the conversion of diosgenin to pregnenolone, followed by oxidation to progesterone .
Industrial Production Methods
Industrial production of progesterone typically involves the microbial transformation of plant sterols. Microorganisms such as Mycolicibacterium neoaurum are used to convert phytosterols into key intermediates, which are then chemically converted to progesterone through oxidation and catalytic reactions .
Chemical Reactions Analysis
Types of Reactions
Progesterone undergoes various chemical reactions, including:
Oxidation: Conversion of pregnenolone to progesterone.
Reduction: Reduction of progesterone to form other steroid hormones.
Substitution: Halogenation and other substitution reactions to modify the progesterone molecule
Common Reagents and Conditions
Oxidation: Reagents such as chromium trioxide or pyridinium chlorochromate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents such as bromine or chlorine
Major Products Formed
Oxidation: Progesterone from pregnenolone.
Reduction: Various reduced forms of progesterone, such as 5α-dihydroprogesterone.
Substitution: Halogenated progesterone derivatives
Scientific Research Applications
Progesterone has numerous scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other steroid hormones.
Biology: Studied for its role in the menstrual cycle, pregnancy, and embryogenesis.
Medicine: Used in hormone replacement therapy, contraception, and treatment of menstrual disorders.
Industry: Utilized in the production of pharmaceuticals and as a research tool in various biological studies
Mechanism of Action
Progesterone exerts its effects by binding to nuclear progesterone receptors in target tissues such as the uterus, ovaries, and mammary glands. This binding activates the receptor, leading to changes in gene expression that regulate the menstrual cycle, maintain pregnancy, and support embryogenesis. Progesterone also interacts with membrane progesterone receptors, influencing reproductive functions and cancer progression .
Comparison with Similar Compounds
Similar Compounds
- Medroxyprogesterone acetate
- Megestrol acetate
- Dydrogesterone
- Hydroxyprogesterone caproate
Uniqueness
Progesterone is unique among progestogens due to its natural occurrence and essential role in reproductive physiology. Unlike synthetic progestogens, progesterone is identical to the hormone produced by the human body, making it a preferred choice in hormone replacement therapy and other medical applications .
Properties
IUPAC Name |
17-ethynyl-17-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O2/c1-4-21(23)12-9-18-16-6-5-14-13-15(22)7-10-19(14,2)17(16)8-11-20(18,21)3/h1,13,16-18,23H,5-12H2,2-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHNXZKVNWQUJIB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC4(C#C)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50859363 | |
Record name | 17-Hydroxypregn-4-en-20-yn-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50859363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
434-03-7 | |
Record name | ethisterone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758418 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | ethisterone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9565 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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